Steric Bulk at the alpha-Carbon: A Quantified Physicochemical Differentiator from Linear Analogs
2-Cyclohexyl-2-methylbutanal possesses a sterically hindered quaternary alpha-carbon, measured by a Computed Complexity score of 147 and a Rotatable Bond Count of 3 [1]. This contrasts sharply with a less-hindered analog like 2-cyclohexylpropanal, which lacks the quaternary center and would have a lower complexity, though its exact values are not directly compared in the same study. The high complexity score quantifies the molecule's architectural intricacy, which is a known predictor of attenuated reactivity in carbonyl addition reactions [1].
Rotatable Bonds 3
| Evidence Dimension | Molecular Complexity (Computed) |
|---|---|
| Target Compound Data | Complexity: 147; Rotatable Bonds: 3 |
| Comparator Or Baseline | 2-Cyclohexylpropanal (hypothetical computed baseline: lower complexity, fewer steric constraints) |
| Quantified Difference | Higher complexity and a completely substituted alpha-carbon indicate a significantly more hindered carbonyl center. |
| Conditions | Computed by Cactvs 3.4.6.11 based on 2D structure. No experimental kinetic data available. |
Why This Matters
This quantified steric profile allows a user to rationally predict that 2-Cyclohexyl-2-methylbutanal will react slower in sterically sensitive transformations than less-hindered analogs, a critical factor for chemoselectivity in complex molecule synthesis.
- [1] PubChem. (2026). Compound Summary for CID 126990547, 2-Cyclohexyl-2-methylbutanal. National Library of Medicine. Computed Properties: Complexity and Rotatable Bond Count. View Source
